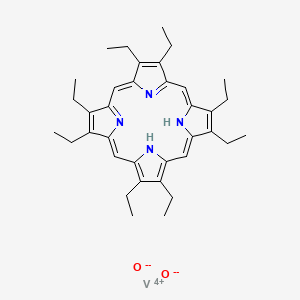![molecular formula C16H9F2NO2 B12515371 4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 676529-99-0](/img/structure/B12515371.png)
4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-2-fenil-4-[(2,4-difluorofenil)metiliden]-1,3-oxazol es un compuesto heterocíclico que pertenece a la familia de los oxazoles. Este compuesto se caracteriza por su estructura única, que incluye un grupo difluorofenilo y un grupo fenilo unido a un anillo oxazol. La presencia de átomos de flúor en el anillo fenilo aumenta su estabilidad química y actividad biológica, convirtiéndolo en un compuesto de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Oxo-2-fenil-4-[(2,4-difluorofenil)metiliden]-1,3-oxazol generalmente implica la condensación de 2,4-difluorobenzaldehído con 2-fenil-1,3-oxazol-5-ona en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio en un solvente adecuado como etanol o metanol. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que se forma el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede ampliar optimizando las condiciones de reacción, como la temperatura, el solvente y la concentración de los reactivos. Los reactores de flujo continuo pueden emplearse para garantizar una calidad y un rendimiento consistentes del producto. El uso de catalizadores y técnicas avanzadas de purificación como la recristalización o la cromatografía pueden mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Oxo-2-fenil-4-[(2,4-difluorofenil)metiliden]-1,3-oxazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los correspondientes derivados de oxazol.
Reducción: Las reacciones de reducción utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los átomos de flúor en el anillo fenilo pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados de oxazol con grupos funcionales adicionales que contienen oxígeno.
Reducción: Compuestos de oxazol reducidos con anillos fenilo hidrogenados.
Sustitución: Compuestos de oxazol sustituidos con varios grupos funcionales que reemplazan los átomos de flúor.
Aplicaciones Científicas De Investigación
5-Oxo-2-fenil-4-[(2,4-difluorofenil)metiliden]-1,3-oxazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores debido a su estructura única.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con mayor estabilidad química y térmica.
Mecanismo De Acción
El mecanismo de acción de 5-Oxo-2-fenil-4-[(2,4-difluorofenil)metiliden]-1,3-oxazol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los átomos de flúor del compuesto aumentan su afinidad de unión a estos objetivos, lo que lleva a la modulación de diversas vías bioquímicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la posterior actividad catalítica.
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de 4-[(3,4-difluorofenil)metiliden]piperidina: Estructura similar con un anillo de piperidina en lugar de un anillo de oxazol.
Derivados de tiazol: Compuestos con un anillo de tiazol en lugar de un anillo de oxazol, que presentan actividades biológicas similares.
Derivados de indol: Compuestos con un anillo de indol, conocidos por sus diversas actividades biológicas.
Singularidad
5-Oxo-2-fenil-4-[(2,4-difluorofenil)metiliden]-1,3-oxazol destaca por su combinación única de un grupo difluorofenilo y un anillo de oxazol, que imparte una mayor estabilidad química y actividad biológica. La presencia de átomos de flúor también contribuye a su reactividad distintiva e interacción con los objetivos moleculares, lo que lo convierte en un compuesto valioso en varios campos de investigación.
Propiedades
Número CAS |
676529-99-0 |
|---|---|
Fórmula molecular |
C16H9F2NO2 |
Peso molecular |
285.24 g/mol |
Nombre IUPAC |
4-[(2,4-difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9F2NO2/c17-12-7-6-11(13(18)9-12)8-14-16(20)21-15(19-14)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
ZADXQCRFLKLPHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)F)F)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



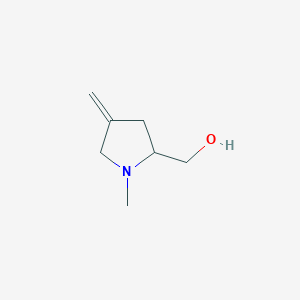

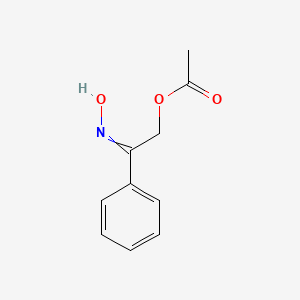
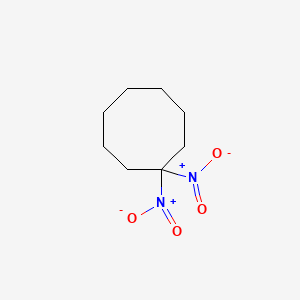
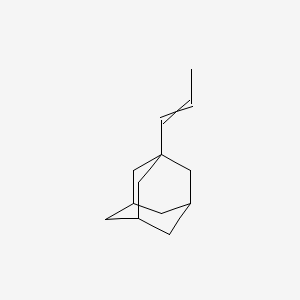
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
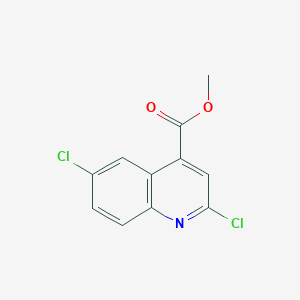
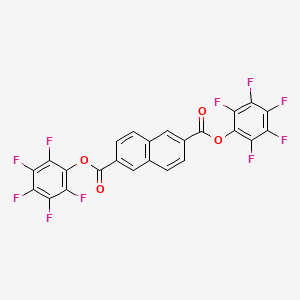
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)


